molecular formula C22H24N2O3S2 B2807469 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 954036-19-2

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2807469
CAS No.: 954036-19-2
M. Wt: 428.57
InChI Key: GXPRFNUFDGODOS-UHFFFAOYSA-N
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Description

2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that features a thiazole ring, a benzylthio group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Benzylthio Group: The thiazole intermediate is then reacted with 3,5-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with 2,6-dimethylaniline and acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzylthio group.

    Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the substituent introduced, such as nitro or halogen groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2,6-dimethylphenyl)acetamide: shares structural similarities with other thiazole derivatives and benzylthio compounds.

Uniqueness

    Structural Features: The combination of a thiazole ring, benzylthio group, and acetamide moiety is unique and may confer specific chemical and biological properties not found in other compounds.

Properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S2/c1-14-6-5-7-15(2)21(14)24-20(25)10-17-13-29-22(23-17)28-12-16-8-18(26-3)11-19(9-16)27-4/h5-9,11,13H,10,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPRFNUFDGODOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CC2=CSC(=N2)SCC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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